Acetic acid;3-chloro-2,6-dimethylphenol
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Overview
Description
Acetic acid;3-chloro-2,6-dimethylphenol is an organic compound that combines the properties of acetic acid and 3-chloro-2,6-dimethylphenol. This compound is known for its antimicrobial properties and is often used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2,6-dimethylphenol typically involves the chlorination of 2,6-dimethylphenol followed by acetylation. The reaction conditions often require the presence of a catalyst such as acetic anhydride to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorine to 2,6-dimethylphenol in the presence of acetic anhydride, followed by purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-chloro-2,6-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-chloro-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in treating infections due to its antimicrobial activity.
Industry: Used in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The antimicrobial activity of acetic acid;3-chloro-2,6-dimethylphenol is primarily due to its ability to disrupt microbial cell membranes. The phenolic group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. The acetic acid component further enhances this effect by lowering the pH, which inhibits microbial growth .
Comparison with Similar Compounds
Similar Compounds
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
Triclosan: A widely used antimicrobial agent with a similar mechanism of action.
Phenol: The parent compound of many antimicrobial agents, including acetic acid;3-chloro-2,6-dimethylphenol.
Uniqueness
This compound is unique due to its combined properties of acetic acid and chlorinated phenol, which provide enhanced antimicrobial activity and versatility in various applications compared to its similar compounds .
Properties
CAS No. |
61865-13-2 |
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Molecular Formula |
C10H13ClO3 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
acetic acid;3-chloro-2,6-dimethylphenol |
InChI |
InChI=1S/C8H9ClO.C2H4O2/c1-5-3-4-7(9)6(2)8(5)10;1-2(3)4/h3-4,10H,1-2H3;1H3,(H,3,4) |
InChI Key |
PBTAWCJEBXABKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)O.CC(=O)O |
Origin of Product |
United States |
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